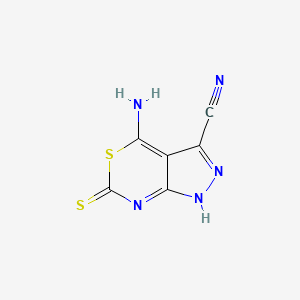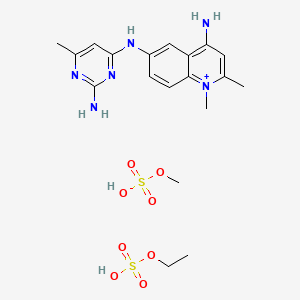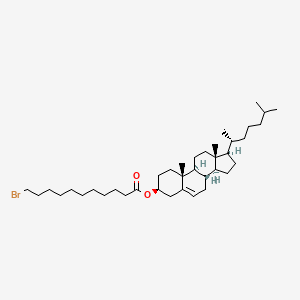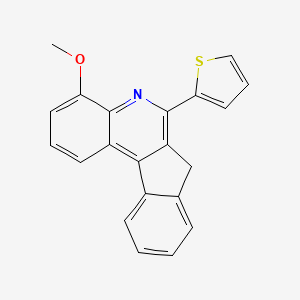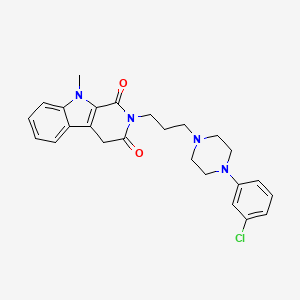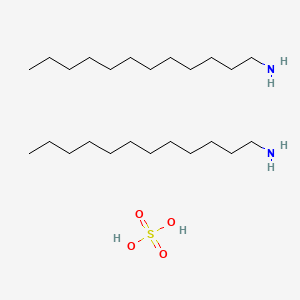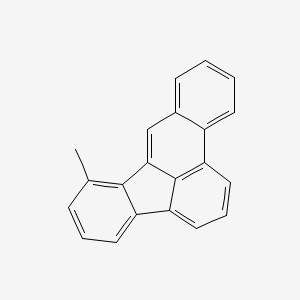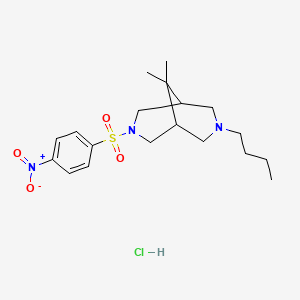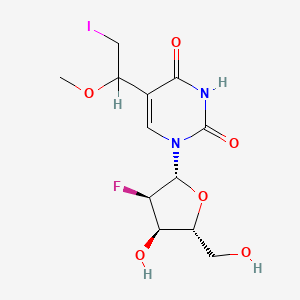
1-Butyl-2-aminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-aminofluorene is an organic compound with the molecular formula C17H19N . It is a derivative of fluorene, where an amino group is attached to the second carbon atom and a butyl group is attached to the first carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-2-aminofluorene can be synthesized through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with butyl halides. The reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, or nickel .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-aminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and hydrogenation catalysts like palladium are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, such as nitrofluorenes, hydroxylfluorenes, and alkylated fluorenes .
Applications De Recherche Scientifique
1-Butyl-2-aminofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its interactions with DNA and its potential mutagenic effects.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-butyl-2-aminofluorene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound is metabolized by enzymes such as prostaglandin H synthase, which activates it to form reactive intermediates that bind to DNA .
Comparaison Avec Des Composés Similaires
2-Aminofluorene: Lacks the butyl group, making it less hydrophobic and potentially less reactive.
2-Acetylaminofluorene: Contains an acetyl group instead of a butyl group, which affects its reactivity and biological activity.
Uniqueness: 1-Butyl-2-aminofluorene is unique due to its butyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other aminofluorene derivatives and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
389104-58-9 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-butyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-2-3-7-15-16-11-12-6-4-5-8-13(12)14(16)9-10-17(15)18/h4-6,8-10H,2-3,7,11,18H2,1H3 |
Clé InChI |
RSBXQHUCWYJFCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


